THP-SS-alcohol

Descripción general

Descripción

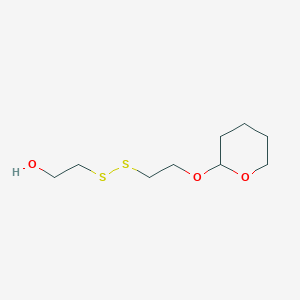

THP-SS-alcohol is a chemical compound that contains a thiol (-SH) and a hydroxyl (-OH) functional group, as well as a tetrahydropyran (THP) ring structure . It is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .

Synthesis Analysis

This compound is used in the synthesis of ADCs . The synthesis of THP rings, an important motif in this compound, has been reviewed and presented in a systematic way . The strategies for THP synthesis are based on typical retrosynthetic disconnections .Molecular Structure Analysis

The molecular weight of this compound is 238.37, and its molecular formula is C9H18O3S2 . It contains a THP ring structure, a thiol (-SH), and a hydroxyl (-OH) functional group .Chemical Reactions Analysis

This compound is used as a linker in the synthesis of ADCs . ADCs are comprised of an antibody to which an ADC cytotoxin is attached through an ADC linker .Physical And Chemical Properties Analysis

This compound has a molecular weight of 238.37 and a molecular formula of C9H18O3S2 . More specific physical and chemical properties such as solubility, boiling point, melting point, etc., are not available in the retrieved data.Aplicaciones Científicas De Investigación

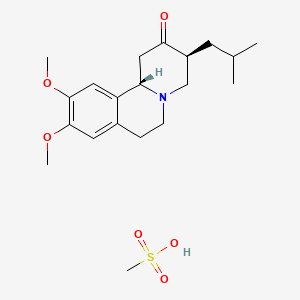

Síntesis de Tetrahydropirano

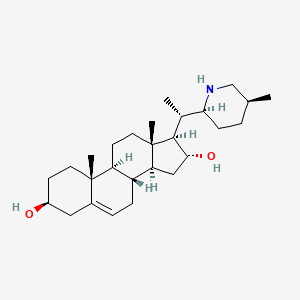

El tetrahydropirano (THP) es un compuesto heterocíclico que contiene oxígeno que se puede utilizar como un solvente o monómero prometedor para la síntesis de polímeros {svg_1}. THP-SS-alcohol, también conocido como alcohol tetrahidrofurfurílico (THFA), se puede utilizar para la síntesis de THP. Este proceso implica la hidrólisis en fase gaseosa de THFA sobre catalizadores de Cu-ZnO/Al2O3 {svg_2}. Se investigó el efecto de la relación molar de Cu/Zn/Al, la temperatura de reacción y la presión de hidrógeno {svg_3}.

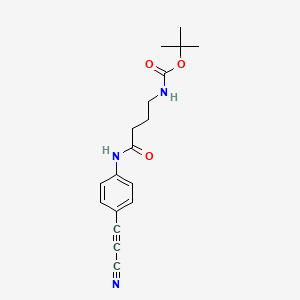

Grupo protector en química de péptidos

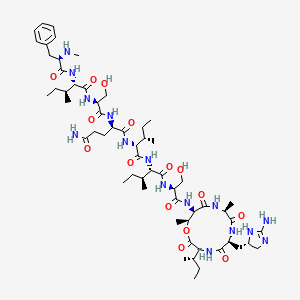

This compound se reconoce como un grupo protector útil para los alcoholes en química de péptidos {svg_4}. Tiene varias ventajas, que incluyen bajo costo, facilidad de introducción, estabilidad general a la mayoría de los reactivos no ácidos, buena solubilidad y la facilidad con la que se puede eliminar si el grupo funcional que protege requiere manipulación {svg_5}. Es particularmente útil para la protección de la cadena lateral de serina, treonina y cisteína y es adecuado para la estrategia de síntesis de péptidos en fase sólida Fmoc/tBu {svg_6}.

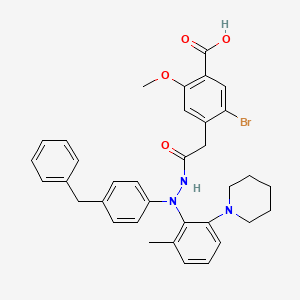

Protección de alcoholes

Entre los grupos protectores para la protección de alcoholes, la tetrahidropiranilación es uno de los procesos más utilizados {svg_7}. Esto se debe a que los éteres de tetrahidropirano (THP) son menos costosos, fáciles de desproteger y lo suficientemente estables bajo medios básicos fuertes como los reactivos de Grignard y alquil litio, condiciones oxidativas {svg_8}.

Mecanismo De Acción

Target of Action

THP-SS-alcohol is primarily used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of therapeutic agents designed to target and kill cancer cells while sparing healthy cells .

Mode of Action

The mode of action of this compound involves its role as a cleavable linker in ADCs . In an ADC, the antibody component binds to a specific antigen on the surface of cancer cells. The drug (cytotoxin) is then released into the cell where it can exert its cytotoxic effects . The linker, in this case, this compound, is what connects the antibody to the cytotoxin .

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on the cytotoxin that it is linked to in the ADC. The cytotoxin, once released inside the cancer cell, can interfere with various cellular processes leading to cell death .

Result of Action

The result of the action of an ADC containing this compound would be the targeted killing of cancer cells. The ADC allows for the selective delivery of the cytotoxic drug to cancer cells, thereby reducing the impact on healthy cells .

Action Environment

The action environment of this compound within an ADC is primarily within the tumor microenvironment. The stability, efficacy, and action of the ADC can be influenced by various factors in this environment, including the presence of the target antigen on cancer cells, the pH of the environment, and the presence of reducing agents that can cleave the linker .

Safety and Hazards

In case of skin contact with THP-SS-alcohol, it is advised to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, inhalation, or ingestion, similar precautions should be taken .

Análisis Bioquímico

Biochemical Properties

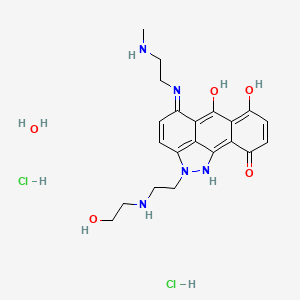

THP-SS-alcohol plays a crucial role in biochemical reactions as a cleavable linker. It interacts with various enzymes, proteins, and other biomolecules to facilitate the targeted delivery of cytotoxic agents. The disulfide bond in this compound is cleaved in the reductive environment of the target cells, releasing the cytotoxic drug . This interaction ensures that the drug is only activated within the cancer cells, reducing systemic toxicity.

Cellular Effects

This compound influences various types of cells and cellular processes. In cancer cells, it enhances the delivery of cytotoxic drugs, leading to cell death. The compound affects cell signaling pathways, gene expression, and cellular metabolism by releasing the drug in a controlled manner . This targeted approach helps in minimizing the adverse effects on healthy cells and tissues.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The disulfide bond in this compound is cleaved by intracellular reducing agents, such as glutathione, within the target cells . This cleavage releases the cytotoxic drug, which then inhibits or activates specific enzymes, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of the compound are crucial for its effectiveness. Studies have shown that this compound remains stable under physiological conditions but degrades in the reductive environment of cancer cells . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained therapeutic action.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal doses, the compound effectively delivers the cytotoxic drug to cancer cells, leading to tumor regression . At high doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound affects metabolic flux and metabolite levels by releasing the cytotoxic drug within the target cells . This targeted release ensures that the drug exerts its effects specifically on cancer cells, minimizing systemic toxicity.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these biomolecules . This targeted distribution ensures that the cytotoxic drug is delivered specifically to cancer cells.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the target cells through targeting signals and post-translational modifications . This precise localization ensures that the cytotoxic drug is released in the desired cellular environment, enhancing its therapeutic efficacy.

Propiedades

IUPAC Name |

2-[2-(oxan-2-yloxy)ethyldisulfanyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3S2/c10-4-7-13-14-8-6-12-9-3-1-2-5-11-9/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXQKDXLBYDKAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCSSCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

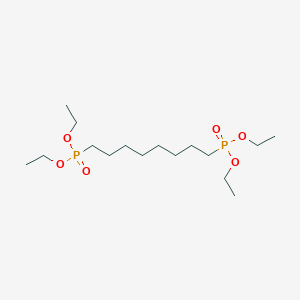

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

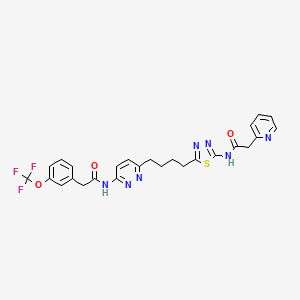

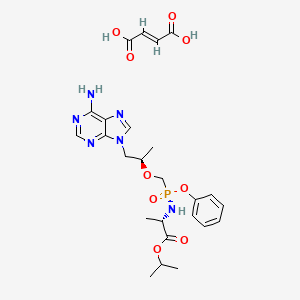

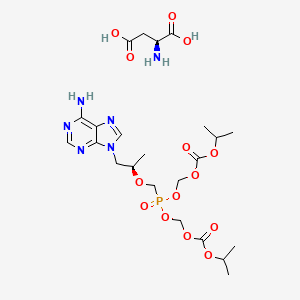

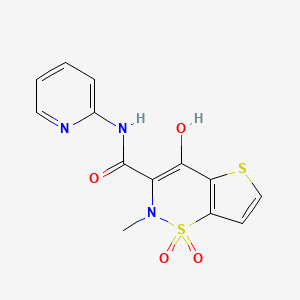

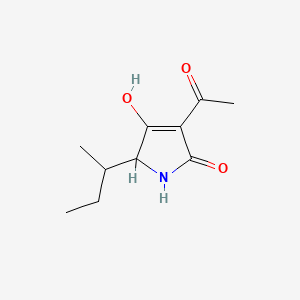

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.